molecular formula C7H11N B12714510 2,4-Dimethyl-2-pentenenitrile, (Z)- CAS No. 19124-17-5

2,4-Dimethyl-2-pentenenitrile, (Z)-

Cat. No.: B12714510
CAS No.: 19124-17-5
M. Wt: 109.17 g/mol
InChI Key: BDAQROGLFIAJKL-DAXSKMNVSA-N
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Description

2,4-Dimethyl-2-pentenenitrile, (Z)-, also known as (Z)-4,4-Dimethyl-2-pentenenitrile, is an organic compound with the molecular formula C7H11N. It is a nitrile derivative of 2-pentene, characterized by the presence of a nitrile group (-CN) attached to the second carbon of the pentene chain, with two methyl groups attached to the fourth carbon. This compound is known for its unique stereochemistry, specifically the (Z)-configuration, which indicates that the higher priority substituents on the double bond are on the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2-pentenenitrile, (Z)-, can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethyl-2-pentene with a suitable nitrile source under controlled conditions. For instance, the reaction can be carried out using hydrogen cyanide (HCN) in the presence of a catalyst such as a Lewis acid. The reaction conditions typically involve moderate temperatures and pressures to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods

In an industrial setting, the production of 2,4-Dimethyl-2-pentenenitrile, (Z)-, may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may include steps such as distillation to purify the final product and ensure the desired stereochemistry is maintained.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2-pentenenitrile, (Z)-, undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or other functionalized compounds.

Scientific Research Applications

2,4-Dimethyl-2-pentenenitrile, (Z)-, has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nitrile metabolism and enzymatic reactions.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2-pentenenitrile, (Z)-, involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile group, leading to the formation of various products. The compound’s stereochemistry plays a crucial role in determining its reactivity and the nature of the products formed.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-2-pentenenitrile, (E)-: The (E)-isomer of the compound, where the higher priority substituents on the double bond are on opposite sides.

    2,4-Dimethyl-2-pentene: The parent hydrocarbon without the nitrile group.

    2-Methyl-4-pentenenitrile: A similar nitrile compound with a different substitution pattern.

Uniqueness

2,4-Dimethyl-2-pentenenitrile, (Z)-, is unique due to its specific (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer and other related compounds. This stereochemistry can influence the compound’s reactivity, boiling point, and interactions with other molecules.

Properties

CAS No.

19124-17-5

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

(Z)-2,4-dimethylpent-2-enenitrile

InChI

InChI=1S/C7H11N/c1-6(2)4-7(3)5-8/h4,6H,1-3H3/b7-4-

InChI Key

BDAQROGLFIAJKL-DAXSKMNVSA-N

Isomeric SMILES

CC(C)/C=C(/C)\C#N

Canonical SMILES

CC(C)C=C(C)C#N

Origin of Product

United States

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